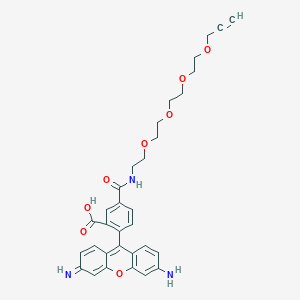

Carboxyrhodamine 110-PEG4-alkyne

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carboxyrhodamine 110-PEG4-alkyne is a green fluorescent rhodamine dye known for its excellent solubility and photostability. This compound is a conjugate of carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an alkyne functional group. The PEG spacer enhances solubility and reduces steric hindrance, making it suitable for labeling molecules in various biological and chemical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Carboxyrhodamine 110-PEG4-alkyne involves the conjugation of carboxyrhodamine 110 with a PEG4-alkyne linker. The reaction typically occurs under mild conditions using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxyl group of carboxyrhodamine 110. The PEG4-alkyne is then added to form the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Purification is typically achieved through high-performance liquid chromatography (HPLC) to obtain a product with over 95% purity .

化学反応の分析

Types of Reactions: Carboxyrhodamine 110-PEG4-alkyne primarily undergoes click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of the dye and an azide-functionalized molecule .

Common Reagents and Conditions:

Reagents: Copper sulfate (CuSO4), sodium ascorbate, azide-functionalized molecules.

Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature.

Major Products: The major product of the CuAAC reaction is a triazole-linked conjugate of this compound and the azide-functionalized molecule. This product retains the fluorescent properties of the dye, making it useful for various labeling applications .

科学的研究の応用

Bioorthogonal Chemistry

One of the primary applications of Carboxyrhodamine 110-PEG4-alkyne is in bioorthogonal chemistry, particularly in labeling biomolecules and studying cellular processes. The compound can be utilized to visualize cellular components and interactions without interfering with biological systems.

Case Study: Labeling Cell Surfaces

In a study involving azide-modified cell surfaces, researchers employed this compound to label C2C12 myoblast cells. The fluorescent dye was covalently attached to azide groups on the cell surface using CuAAC. Fluorescence microscopy confirmed successful labeling, demonstrating the compound's utility in tracking cellular dynamics over time .

Drug Delivery Systems

This compound plays a significant role in the development of drug delivery systems. Its ability to form stable conjugates allows for targeted delivery of therapeutic agents.

Example: PROTAC Synthesis

The compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade specific proteins within cells. By incorporating this compound into PROTACs, researchers can enhance the solubility and efficacy of these therapeutic agents .

Materials Science

In materials science, this compound is utilized to create functional hydrogels through bioorthogonal cross-linking reactions. These hydrogels can be engineered for various applications, including tissue engineering and regenerative medicine.

Case Study: Living Functional Hydrogels

A study developed living functional hydrogels by cross-linking alkyne-modified polymers with azide-functionalized components using this compound. The resulting hydrogels exhibited excellent biocompatibility and could support cell growth, demonstrating their potential for use in tissue engineering applications .

Imaging and Diagnostics

The fluorescent properties of this compound make it an excellent candidate for imaging applications. It can be used as a probe for fluorescence microscopy and flow cytometry to visualize biological processes at the cellular level.

Application: Visualizing Lignification Dynamics

In plant biology, researchers have utilized this compound to visualize lignification dynamics in plants. By clicking the dye onto specific targets within plant tissues, scientists could monitor changes in lignin content over time, providing insights into plant development and responses to environmental stimuli .

Synthesis of Chemical Tools

This compound is also instrumental in synthesizing chemical tools for studying various biological systems. Its ability to form stable conjugates allows researchers to design probes that can selectively bind to target molecules.

Example: Mycomembrane Labeling

A novel alkyne-based probe was synthesized using this compound to label the mycomembrane of Corynebacteria. This study highlights the compound's versatility in developing specific probes for studying bacterial structures and functions .

作用機序

The mechanism of action of Carboxyrhodamine 110-PEG4-alkyne involves its ability to form stable triazole linkages with azide-functionalized molecules through click chemistry. This reaction is highly specific and efficient, allowing for precise labeling of target molecules. The fluorescent properties of the dye enable visualization and tracking of labeled molecules in various applications .

類似化合物との比較

Carboxyrhodamine 110-PEG4-alkyne is unique due to its combination of high solubility, photostability, and compatibility with click chemistry. Similar compounds include:

Alexa Fluor 488: Another green fluorescent dye, but less stable under alkaline conditions compared to this compound.

Fluorescein: A widely used fluorescent dye, but less photostable and more sensitive to pH changes.

BODIPY dyes: Known for their bright fluorescence, but may have different spectral properties and solubility profiles.

This compound stands out due to its superior stability and versatility in various applications .

生物活性

Carboxyrhodamine 110-PEG4-alkyne is a fluorescent dye that has garnered attention in various biological applications due to its unique properties, including high solubility, photostability, and compatibility with bioorthogonal chemistry. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

This compound is a derivative of carboxyrhodamine 110, featuring a PEG4 spacer that enhances solubility and reduces steric hindrance during labeling processes. The compound exhibits an absorption maximum at 501 nm and an emission maximum at 525 nm, making it suitable for use in fluorescence microscopy and other imaging techniques. Its molecular formula is C32H33N3O8 with a molecular weight of 587.62 g/mol .

This compound primarily functions through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a widely used bioorthogonal reaction in chemical biology. This reaction allows for the selective labeling of biomolecules without interfering with natural cellular processes. The PEG4 linker enhances the compound's biocompatibility and stability in biological environments .

Applications in Biological Research

- Fluorescent Labeling : this compound has been utilized for labeling proteins and other biomolecules in live cells. Its high photostability and insensitivity to pH changes allow for reliable imaging under various conditions .

- Bioorthogonal Chemistry : The compound's compatibility with bioorthogonal reactions enables researchers to study protein interactions and dynamics in real-time, facilitating advancements in fields such as proteomics and cell biology .

- Tissue Imaging : Studies have demonstrated the successful application of this compound in imaging lignification dynamics in plant tissues, showcasing its versatility beyond mammalian systems .

Case Study 1: Protein Synthesis Tracking

In a study investigating protein synthesis within microorganisms, this compound was conjugated to newly synthesized proteins via CuAAC. This allowed for effective visualization of protein localization within cells, demonstrating the dye's utility in tracking dynamic biological processes .

Case Study 2: Neuronal Uptake and Imaging

Research involving hippocampal neurons showed that disaccharides modified with Carboxyrhodamine 110 were internalized efficiently, allowing for confocal imaging of neuronal structures. At concentrations between 200 nM to 500 nM, over 80% of neurons exhibited uptake, indicating strong receptor-mediated internalization .

Comparative Analysis

The following table summarizes key characteristics of this compound compared to other fluorescent dyes:

| Property | This compound | Alexa Fluor 488 |

|---|---|---|

| Absorption Maximum (nm) | 501 | 495 |

| Emission Maximum (nm) | 525 | 519 |

| Photostability | High | Moderate |

| pH Sensitivity | Insensitive (pH 4 - 9) | Sensitive to alkaline |

| Solubility | Excellent (in DMF, DMSO) | Moderate |

特性

IUPAC Name |

2-(3-amino-6-iminoxanthen-9-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N3O8/c1-2-10-39-12-14-41-16-17-42-15-13-40-11-9-35-31(36)21-3-6-24(27(18-21)32(37)38)30-25-7-4-22(33)19-28(25)43-29-20-23(34)5-8-26(29)30/h1,3-8,18-20,33H,9-17,34H2,(H,35,36)(H,37,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQJIYQBZLRJHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCNC(=O)C1=CC(=C(C=C1)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。